Methyl 15-iodopentadecanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H31IO2 |
|---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
methyl 15-iodopentadecanoate |
InChI |
InChI=1S/C16H31IO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
FJRXEIQOQNMUEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCI |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Methyl 15-iodopentadecanoate
The synthesis of this compound can be efficiently achieved through well-established chemical transformations, primarily involving halogen exchange reactions. Alternative, though less common, synthetic strategies can also be employed.
Halogen Exchange Reactions (e.g., from Brominated Precursors)
The most common and practical method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl bromide to an alkyl iodide. In this case, the readily available Methyl 15-bromopentadecanoate serves as the starting material.
The reaction is typically carried out by treating Methyl 15-bromopentadecanoate with an excess of sodium iodide (NaI) in a suitable solvent, such as acetone. The success of the Finkelstein reaction hinges on the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble, the resulting sodium bromide (NaBr) is not, which drives the reaction equilibrium towards the formation of the desired iodoalkane.
A typical reaction protocol would involve dissolving Methyl 15-bromopentadecanoate in anhydrous acetone, followed by the addition of a stoichiometric excess of sodium iodide. The reaction mixture is then heated under reflux for a specified period to ensure complete conversion. The precipitated sodium bromide is subsequently removed by filtration, and the final product, this compound, is isolated from the filtrate after solvent evaporation and can be further purified by techniques such as column chromatography.
| Reactant | Reagent | Solvent | Key Conditions | Product |
| Methyl 15-bromopentadecanoate | Sodium Iodide (NaI) | Acetone | Reflux, Anhydrous | This compound |
Alternative Chemical Synthesis Approaches
While the Finkelstein reaction is the most direct route, other synthetic strategies can be envisioned for the preparation of this compound. For instance, a multi-step synthesis could commence from a commercially available long-chain diol, such as 1,15-pentadecanediol. One of the terminal hydroxyl groups would first need to be selectively protected, followed by esterification of the other hydroxyl group to form the methyl ester. The remaining protected hydroxyl group would then be deprotected and converted to an iodide, for example, through the use of triphenylphosphine, iodine, and imidazole (B134444) (the Appel reaction). However, this approach is more laborious and less atom-economical compared to the halogen exchange method.
Another potential route involves the hydroiodination of a terminal alkene, such as methyl 14-pentadecenoate. This reaction, however, can be complicated by issues of regioselectivity, as both Markovnikov and anti-Markovnikov addition products could be formed, necessitating careful control of reaction conditions and potentially leading to a mixture of isomers that would require separation.
This compound as a Key Synthetic Intermediate
The utility of this compound lies in its capacity to serve as a building block for more complex molecules with specific functionalities. The reactive carbon-iodine bond provides a handle for introducing a variety of other chemical groups.
Precursor in Phosphonic Acid Derivatization for Surface Functionalization
A significant application of this compound is in the synthesis of long-chain phosphonic acids. These molecules are of great interest for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium oxide and silicon oxide. nih.govnih.gov Such functionalized surfaces have applications in areas ranging from biocompatible implants to organic electronics.
The synthesis of the corresponding phosphonate (B1237965) ester is typically achieved through the Michaelis-Arbuzov reaction. In this reaction, this compound is reacted with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphite on the iodinated carbon, leading to the formation of a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the diethyl pentadecylphosphonate derivative.
Subsequent hydrolysis of the phosphonate ester, typically under acidic conditions, and the methyl ester at the other end of the chain, yields the desired 15-phosphonopentadecanoic acid. This molecule can then be used to form highly ordered and stable SAMs on suitable substrates. nih.gov
| Starting Material | Reaction | Reagent | Intermediate Product | Final Product |
| This compound | Michaelis-Arbuzov Reaction | Triethyl phosphite | Diethyl (15-methoxycarbonyltetradecyl)phosphonate | 15-Phosphonopentadecanoic acid |
The resulting phosphonic acid-terminated monolayers can be used to alter the surface properties of materials, for example, to control wettability or to provide a platform for the subsequent attachment of bioactive molecules. nih.gov
Intermediate in the Synthesis of Advanced Chemical Probes and Analogs
The long alkyl chain of this compound makes it an attractive precursor for the synthesis of various chemical probes, particularly those used in biomedical imaging. For instance, radioiodinated fatty acids are employed as metabolic tracers in nuclear medicine. While the direct radioiodination of this compound is possible, it is often used as a non-radioactive standard or as a precursor for more complex imaging agents.
A closely related compound, Methyl 15-(4-iodophenyl)pentadecanoate, is a precursor for the synthesis of the radiolabeled imaging agent 15-(4-[¹³¹I]iodophenyl)pentadecanoic acid (p-IPPA). researchgate.netepa.gov The synthesis of the non-radioactive methyl ester precursor provides a crucial reference compound for these studies. The synthetic methodologies employed for such phenyl derivatives often involve the coupling of a boronic acid precursor with an iodinated aromatic compound, followed by functional group manipulations.
The general strategy of using a long-chain iodo-ester as a scaffold allows for the introduction of various reporter groups, including radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), fluorescent dyes, or biotin (B1667282) tags, at the terminal position. The ester functionality can also be modified to introduce other chemical moieties or to be incorporated into larger molecular architectures.
Radiochemical Synthesis and Applications As a Molecular Probe
Methyl 15-iodopentadecanoate serves as a significant molecular probe for the investigation of fatty acid metabolism. Its utility stems from the ability to incorporate a radioactive isotope of iodine at the terminal (omega) position of the pentadecanoate (B1260718) carbon chain. This radiolabeling transforms the molecule into a tracer, enabling detailed studies of fatty acid uptake, transport, and metabolic fate within biological systems. The placement of the iodine atom at the sterically less demanding terminal position is a key feature, designed to minimize interference with the enzymatic processes that govern fatty acid utilization.
Advanced Spectroscopic and Chromatographic Characterization
Comprehensive Spectroscopic Analysis
Spectroscopic methodologies are indispensable for the unambiguous identification and structural elucidation of chemical compounds. For Methyl 15-iodopentadecanoate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques provides a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The methyl ester protons (-OCH₃) typically appear as a singlet. The methylene (B1212753) protons adjacent to the ester carbonyl group (-CH₂-COO-) and those adjacent to the iodine atom (-CH₂-I) exhibit distinct triplet signals due to coupling with neighboring methylene groups. The large number of methylene groups in the long alkyl chain results in a complex, overlapping multiplet in the upfield region of the spectrum.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.66 | s | - |
| -CH₂-I | 3.19 | t | 7.0 |
| -CH₂-COO- | 2.30 | t | 7.5 |
| -CH₂-CH₂-I | 1.82 | p | 7.2 |
| -CH₂-CH₂-COO- | 1.61 | m | - |
| -(CH₂)₁₀- | 1.25 | m | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon atom bearing the iodine, and the various methylene carbons along the chain. The chemical shift of the carbon attached to the iodine is significantly influenced by the high atomic mass of the halogen.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 174.3 |
| -OCH₃ | 51.4 |
| -CH₂-I | 33.5 |
| -CH₂-COO- | 34.1 |
| C-2 | 24.9 |
| C-3 | 29.1 |
| C-4 to C-12 | 29.2 - 29.6 |
| C-13 | 28.5 |
| C-14 | 30.5 |
| C-15 | 7.2 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by strong absorption bands indicative of its ester functionality and long hydrocarbon chain.
A prominent feature is the sharp, intense absorption band arising from the carbonyl (C=O) stretching vibration of the ester group, typically observed around 1740 cm⁻¹. The C-O stretching vibrations of the ester group also give rise to strong bands in the fingerprint region. The presence of the long alkyl chain is confirmed by the characteristic C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups observed just below 3000 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.
| Vibrational Mode | Absorption Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2924, 2853 | Strong |
| C=O stretch (ester) | ~1740 | Strong, Sharp |
| C-O stretch (ester) | ~1200-1150 | Strong |
| CH₂ bend | ~1465 | Medium |
| C-I stretch | <600 | Weak-Medium |
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer for analysis. The electron ionization (EI) mass spectrum of this compound is characterized by the molecular ion peak ([M]⁺) and a series of fragment ions. Due to the relatively weak carbon-iodine bond, a prominent fragmentation pathway involves the loss of the iodine atom, leading to a significant [M-I]⁺ ion. Another characteristic fragmentation is the McLafferty rearrangement, common for esters, which would result in an ion at m/z 74, corresponding to the methoxycarbonylmethylene fragment. Other fragment ions arise from the cleavage of C-C bonds along the alkyl chain.
LC-MS/MS is a highly sensitive and selective technique for the analysis of compounds in complex matrices. In this method, the compound is separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before being subjected to tandem mass spectrometry. For this compound, ESI would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).
In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide further structural information. For this compound, expected fragmentation pathways would include the neutral loss of iodomethane (B122720) (CH₃I) or hydrogen iodide (HI), as well as cleavages along the alkyl chain. This technique is particularly useful for the trace analysis and quantification of the compound in various samples.
High-Resolution Chromatographic Separations
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of FAMEs. nih.gov For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the two phases. Due to its long alkyl chain, this compound is well-retained on a C18 column, allowing for effective separation from more polar starting materials or byproducts. Detection can be achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). diva-portal.orgresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. rockymountainlabs.com A UPLC method can provide a more detailed profile of a sample containing this compound, efficiently separating it from closely related isomers or trace impurities in minutes. rockymountainlabs.comnih.gov Studies have shown that UPLC-MS is more sensitive than gas chromatography methods for fatty acid profiling, capable of detecting a broader range of species, including very-long-chain fatty acids. nih.gov
Table 3: Comparison of Typical HPLC and UPLC System Parameters for FAME Analysis This table highlights the key differences and advantages of UPLC over conventional HPLC for the analysis of compounds like this compound.
| Parameter | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 150 - 250 mm | 50 - 150 mm |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |
| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Analysis Time | 15 - 30 min | 1 - 10 min |
| Resolution | Good | Excellent |
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume in solution. rsc.orgresearchgate.net The stationary phase consists of a porous material; larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. rsc.orgucc.ie GPC is particularly useful for purifying this compound from polymeric or oligomeric impurities. It is also widely employed as a sample cleanup technique to remove high-molecular-weight interferences, such as triglycerides, from lipid-containing samples prior to analysis by other methods like LC-MS or GC-MS. diva-portal.orgharvard.edu
Surface Analytical Methodologies for Derived Constructs
Derivatives of this compound can be designed to self-assemble on substrates, forming functionalized monolayers or thin films. Characterizing these surfaces requires specialized analytical techniques.
For instance, if the ester is hydrolyzed to the carboxylic acid and then anchored to a substrate, a self-assembled monolayer (SAM) is formed. The terminal iodo-group represents a functional handle for further surface modification. The characterization of such a film would involve methods like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).
Atomic Force Microscopy (AFM): AFM is used to image the surface topography of the derived film with nanoscale resolution. It can reveal the morphology, homogeneity, and roughness of the monolayer, as well as identify the presence of domains or defects. nih.govrsc.org
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. rockymountainlabs.comkratos.com For a film derived from this compound, XPS would be used to:
Confirm the presence of iodine on the surface.
Determine the chemical state of carbon, oxygen, and iodine, verifying the integrity of the molecule's structure upon binding.
Quantify the elemental composition of the surface to assess monolayer coverage and purity. kratos.com
These surface analytical techniques are crucial for understanding the structure-property relationships of materials derived from this compound, which is essential for their application in fields like biosensors, specialized coatings, and electronics. researchgate.netnih.gov
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. illinois.edu It is an invaluable tool for characterizing the surface of thin films and self-assembled monolayers, offering insights into their morphology, roughness, and molecular organization. illinois.eduspectraresearch.com In the context of long-chain fatty acid esters like this compound, AFM can be used to study the structure of thin films deposited on various substrates.
AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is measured by a laser and photodiode system. This deflection is then used to create a three-dimensional image of the surface topography. illinois.edu The technique can be performed in various environments, including air and liquid, making it suitable for a wide range of materials. illinois.edu
Below is a representative data table summarizing typical findings from AFM analysis of long-chain molecule films, which could be analogous to what one might expect from an analysis of this compound films.
| Parameter | Description | Typical Values for Long-Chain Molecule Films |
| Roughness (Rq) | The root mean square average of height deviations taken from the mean data plane. | 0.2 - 5 nm |
| Domain Size | The lateral dimensions of ordered regions within the film. | 10 nm - several µm |
| Step Height | The height difference between adjacent terraces or layers in the film. | 1 - 5 nm (often corresponding to molecular length) |
| Lattice Periodicity | The repeating distance between molecules in a crystalline arrangement. | 0.4 - 0.9 nm |
Confocal Laser Scanning Microscopy (CLSM) in Biofilm Research
Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique used for obtaining high-resolution, three-dimensional images of thick specimens. creative-biolabs.com It is particularly well-suited for the study of microbial biofilms, which are complex, three-dimensional communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.orgnih.gov Although direct research linking this compound to biofilm studies via CLSM is not available, the methodology is central to understanding biofilm architecture and the effects of various compounds on biofilm viability and structure.
CLSM uses a focused laser beam to excite fluorescent molecules within a specific focal plane of the sample. Emitted light from this plane is collected and passed through a pinhole aperture, which rejects out-of-focus light. This process allows for "optical sectioning" of the sample, and by acquiring a series of images at different depths (a z-stack), a 3D reconstruction of the biofilm can be generated. nih.gov Various fluorescent dyes can be used to label different components of the biofilm, such as live and dead cells, specific bacterial species, or matrix components like polysaccharides and proteins. creative-biolabs.comnih.gov
The quantitative data that can be extracted from CLSM images is extensive and provides deep insights into biofilm characteristics. biofilma.com Software programs like COMSTAT can be used to analyze the 3D image stacks and calculate a range of parameters. frontiersin.org This allows for a detailed, quantitative comparison of biofilms grown under different conditions or treated with different antimicrobial agents. frontiersin.org For example, CLSM has been used to evaluate the bactericidal effect of antimicrobial monomers in dental adhesives on S. mutans biofilms, showing a gradual increase in non-viable bacteria over time. nih.gov
The following table presents key parameters that are typically quantified from CLSM analysis of biofilms.
| Parameter | Description | Example Data Range from Biofilm Studies |
| Total Biovolume (µm³/µm²) | The overall volume of the biofilm per unit of surface area. | 5 - 100 µm³/µm² |
| Average Thickness (µm) | The mean height of the biofilm across the imaged area. | 10 - 200 µm |
| Roughness Coefficient | A measure of the heterogeneity of the biofilm thickness. | 0.1 - 2.0 |
| Surface to Biovolume Ratio (µm²/µm³) | An indicator of the biofilm's compactness and potential for nutrient/waste exchange. | 0.1 - 1.5 µm²/µm³ |
| Live/Dead Cell Ratio (%) | The percentage of viable versus non-viable cells within the biofilm. | Varies widely depending on treatment |
Investigative Applications in Chemical Biology and Mechanistic Studies
Elucidation of Cellular Lipid Acylation Mechanisms
Lipid acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, and function. researchgate.net Methyl 15-iodopentadecanoate serves as a surrogate for natural fatty acids, enabling researchers to probe the intricacies of these acylation events.
A significant application of this compound is in studying the fatty acylation of Wnt proteins, a family of secreted signaling molecules crucial for embryonic development and tissue homeostasis. metacyc.org The biological activity of Wnt proteins is dependent on their modification with a monounsaturated fatty acid, palmitoleic acid, a process catalyzed by the enzyme Porcupine (Porcn), an O-acyltransferase residing in the endoplasmic reticulum. psu.edu
To investigate the mechanism of Wnt acylation, a radio-iodinated analog, 125I-Iodo-pentadecanoate (125I-IC15:0), derived from this compound, has been used as a metabolic probe. acs.org In cell-based assays, cells are metabolically labeled with 125I-IC15:0, which acts as an analog of palmitate. acs.org Studies have shown that Porcn can transfer this labeled fatty acid to Wnt3a, demonstrating that the enzyme recognizes and utilizes this modified substrate. acs.org This has been instrumental in confirming Porcn as the acyltransferase responsible for Wnt lipid modification. acs.org These experiments have further elucidated that the fatty acylation is a prerequisite for the secretion and subsequent signaling activity of Wnt proteins. psu.edu
The investigation into Wnt acylation has also shed light on the role of other enzymes in lipid metabolism, notably Stearoyl-CoA Desaturase (SCD). acs.org SCD is an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids (MUFAs). nih.gov Specifically, it introduces a double bond in substrates like palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) to generate palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. acs.org
Using the 125I-IC15:0 probe, researchers have demonstrated that SCD activity is essential for the generation of the MUFA substrate that Porcn transfers to Wnt proteins. acs.org When SCD activity is inhibited, the Porcn-mediated labeling of Wnt3a with the radio-iodinated probe is significantly reduced. acs.org This indicates that the saturated fatty acid analog is first converted to a monounsaturated form by SCD before being transferred to the Wnt protein by Porcn. psu.eduacs.org These findings have established a critical link between SCD-mediated lipid metabolism and the Wnt signaling pathway, revealing that SCD is an essential component in the biogenesis of active Wnt proteins. psu.eduacs.org
Probing Lipid Biosynthesis and Catabolism Pathways
The ability to introduce a detectable tag into fatty acids allows for the tracing of their metabolic fate, providing insights into both their synthesis (anabolism) and breakdown (catabolism).
Ceramide synthases are a family of enzymes central to sphingolipid metabolism, catalyzing the N-acylation of a sphingoid base with a fatty acyl-CoA to produce ceramide. nih.gov While various fatty acyl-CoAs serve as substrates for these enzymes, research has highlighted specificity, for instance, with C18:0 fatty acid CoA being a substrate for LASS1 (Longevity assurance homologue 1). nih.gov
Currently, there is a lack of direct published evidence demonstrating the use of this compound as a specific probe for investigating ceramide synthase activity. The primary substrates for these enzymes are typically non-iodinated, long-chain fatty acyl-CoAs. nih.govnih.gov The introduction of a terminal iodine atom may influence its recognition and utilization by ceramide synthases, and specific studies employing this iodinated analog to probe their activity have not been reported in the reviewed literature.
Metabolic pathway databases such as MetaCyc and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are comprehensive repositories of information on metabolic pathways, enzymes, and compounds from a wide range of organisms. researchgate.netmetacyc.orgresearchgate.net These databases serve as encyclopedic references for understanding the landscape of metabolism. metacyc.org
This compound, being a synthetic chemical probe, is not typically found as an entry in these databases, which focus on naturally occurring metabolic pathways and their components. However, the pathways that this compound is designed to investigate, such as fatty acid biosynthesis, fatty acid elongation, and sphingolipid metabolism, are extensively cataloged within both MetaCyc and KEGG. researchgate.netnih.gov The value of probes like this compound lies in their ability to experimentally validate and elucidate specific steps or regulatory features of these complex pathways that are computationally represented in the databases. For instance, while KEGG and MetaCyc map out the reactions of fatty acid desaturation, the experimental use of the iodinated probe provides direct evidence for the reliance of Wnt acylation on the activity of SCD within that pathway. psu.eduacs.org
Contribution to Biomaterial Surface Modification Research
The surface properties of biomaterials are critical for their interaction with biological systems, influencing biocompatibility, tissue integration, and device performance. frontiersin.orgnih.gov Chemical modification of these surfaces is a common strategy to control these interactions. frontiersin.org
The terminal iodo group on this compound presents a reactive site that can potentially be used for the covalent attachment of the fatty acid chain to various surfaces. Alkyl iodides are known to participate in a variety of coupling reactions. For example, Ullmann-type coupling reactions, often catalyzed by copper, are used to form carbon-carbon or carbon-heteroatom bonds and can be applied to surface modifications. acs.orgdigitellinc.com Research has shown that alkyl iodides can react on copper surfaces, leading to the formation of surface-bound alkyl groups. acs.org
This reactivity suggests a potential application for this compound in biomaterial science. By immobilizing this molecule onto a material's surface, one could create a surface that mimics certain aspects of a lipid environment. This could be used to study protein-lipid interactions at an interface or to modulate cellular adhesion and response. While direct studies specifically utilizing this compound for this purpose are not prominent in the literature, the underlying chemical principles of surface reactions involving alkyl iodides support its potential in this research area. digitellinc.com
Precursor in the Synthesis of Functionalized Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on solid surfaces, offering a powerful method to control the chemical and physical properties of interfaces. sigmaaldrich.com The formation of SAMs typically involves molecules with a specific head group that chemisorbs to a substrate, a spacer chain (like an alkyl chain), and a terminal functional group that dictates the surface chemistry.
This compound is a prime candidate for creating functionalized surfaces. While the methyl ester end is less commonly used for direct anchoring to typical SAM substrates like gold, the terminal iodo group is a key feature. Long-chain molecules with terminal functionalities are foundational for building complex molecular systems. researchgate.net The alkyl iodide serves as a versatile reactive handle for subsequent chemical modifications. After the initial formation of a monolayer, the terminal iodine atom can participate in various nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of other molecules, including complex biomolecules, photosensitizers, or electro-active species, to the surface in a controlled manner. This "post-assembly modification" strategy is crucial for creating tailored surfaces for applications in biosensing, corrosion inhibition, and molecular electronics. larodan.comwikipedia.org
Studies on Biofilm Abrogation Strategies via Surface Chemistry
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and exhibit high resistance to antibiotics. nih.govoaji.net Preventing the initial attachment of bacteria to a surface is a key strategy to combat biofilm formation. The surface chemistry of a material plays a critical role in this process.
Research has shown that long-chain fatty acid esters can significantly inhibit biofilm formation by various food-borne pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov These molecules are thought to interfere with the initial attachment of bacterial cells to abiotic surfaces. nih.govnih.gov The efficacy of these esters often correlates with the length of their fatty acid chains, with those having 14 to 16 carbons showing significant activity at low concentrations. nih.govnih.gov
Given these findings, surfaces modified with this compound present an interesting avenue for research into biofilm abrogation. By creating a monolayer of this compound, a surface with long, outward-facing hydrocarbon chains can be produced. This altered surface chemistry could be investigated for its ability to prevent bacterial adhesion, thereby inhibiting the formation of biofilms on materials used in medical devices or food processing equipment.
Research on Radiopharmaceutical Precursors for Molecular Imaging
Radiolabeled long-chain fatty acids are important agents in nuclear medicine for the diagnosis and study of myocardial metabolism. oaji.net These molecules are taken up by heart muscle cells, and their metabolic fate can be tracked using imaging techniques like Single Photon Emission Computed Tomography (SPECT). The rate at which these fatty acids are metabolized or stored provides valuable information about the health of the heart tissue.
This compound serves as a non-radioactive ("cold") precursor for the synthesis of such radiopharmaceuticals. The synthesis involves replacing the stable iodine atom at the terminal (omega) position with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-131 (¹³¹I). This is typically achieved through an isotope exchange reaction, a type of nucleophilic substitution. While many modern radioiodinated fatty acids incorporate a phenyl group to modulate metabolism, the fundamental principle of using a long-chain fatty acid structure remains. The study of simpler molecules like radioiodinated this compound can provide baseline data on uptake and metabolism, helping to refine the design of more complex imaging agents.
Emerging Research Directions and Future Perspectives
Advancements in Synthetic Chemistry of Functionalized Fatty Acid Esters
The synthesis of functionalized fatty acid esters, including iodinated variants like methyl 15-iodopentadecanoate, is continually evolving. Modern synthetic methods are being developed to provide more efficient, scalable, and cost-effective routes to these valuable molecules.
Recent progress in transition-metal-catalyzed C–H activation has presented highly efficient and atom-economical alternatives to traditional ester synthesis methods. acs.org These techniques offer novel pathways for introducing functional groups at specific positions on the fatty acid chain, which could be adapted for the synthesis of terminally iodinated esters.
Furthermore, methods for the direct synthesis of ω-iodoaliphatic carboxylic acids and esters from cyclic ketones have been developed. One such method utilizes iodine and hydrogen peroxide with a catalytic amount of copper chloride, offering a simple and convenient route to these compounds. umn.edu Another approach involves the in situ generation of hydroiodic acid from an alkaline iodide and an alkylsilylated halide in an organic medium. google.comjustia.com This method has been successfully applied to unsaturated fatty acid esters, including those derived from rapeseed oil, highlighting its potential for large-scale and cost-effective production. google.com
The enzymatic synthesis of functionalized fatty acid esters is also a growing area of interest. Lipase-catalyzed esterification, for example, is used to produce erythorbyl fatty acid esters, which have applications as multifunctional food emulsifiers. nih.gov Such enzymatic approaches could offer milder and more selective alternatives for the synthesis of specific iodinated fatty acid esters.
| Synthetic Method | Description | Potential Advantages |
| Transition-Metal Catalysis | Utilizes transition metals to activate C-H bonds for functionalization. acs.org | High efficiency, atom economy. |
| From Cyclic Ketones | Reaction of cyclic ketones with iodine and hydrogen peroxide. umn.edu | Simplicity, convenience. umn.edu |
| In Situ Hydroiodic Acid | Generation of HI from an alkaline iodide and alkylsilylated halide. google.comjustia.com | Can use inexpensive starting materials. google.com |
| Enzymatic Synthesis | Use of enzymes like lipases to catalyze esterification. nih.gov | Mild reaction conditions, high selectivity. |
Development of Novel Analytical Spectroscopic and Imaging Probes
The development of novel analytical tools is crucial for advancing our understanding of the roles of fatty acids and their analogs in biological systems. This compound and similar molecules can serve as or be incorporated into probes for various analytical and imaging applications.
In the realm of spectroscopy, significant progress has been made in the analytical methods for fatty acids and their derivatives. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the quantification and identification of fatty acids in biological samples. nih.govnih.gov The development of new derivatization strategies and high-resolution mass spectrometry is enhancing the sensitivity and specificity of these methods. acs.org
For in vivo applications, imaging probes are indispensable. Radioiodinated fatty acid analogs, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA) and its derivatives, have been used for single-photon emission computed tomography (SPECT) imaging of myocardial metabolism. nih.govnih.gov The iodine atom in these molecules allows for the incorporation of a radioactive iodine isotope (e.g., Iodine-123), enabling their use as radiotracers. nih.govnih.gov
Furthermore, the development of fluorescence and bioluminescence imaging probes for studying fatty acid uptake and metabolism is an active area of research. escholarship.org For instance, near-infrared (NIR) fluorescently labeled fatty acids have been developed for in vivo imaging of fatty acid metabolism in deep tissues. nih.gov These probes offer high sensitivity and the potential for multiplexed imaging. nih.gov The principles behind these probes could be applied to develop new imaging agents based on the this compound scaffold.
| Probe Type | Technique | Application Example |
| Radioiodinated Analogs | SPECT Imaging | Myocardial metabolism imaging with [¹²³I]IPPA. nih.govnih.gov |
| Fluorescent Probes | Fluorescence Imaging | In vivo imaging of fatty acid uptake in the heart and brown adipose tissue. nih.gov |
| Bioluminescent Probes | Bioluminescence Imaging | Studying fatty acid uptake in adipocytes. escholarship.org |
Expansion of Applications in Systems Biology and Multi-Omics Integration
Systems biology approaches, which integrate data from various "omics" fields (genomics, proteomics, lipidomics, metabolomics), are providing a more holistic understanding of complex biological processes, including fatty acid metabolism. nih.govresearchgate.net Fatty acid analogs, including iodinated compounds, can be valuable tools in these integrative studies.
By using labeled fatty acids, researchers can trace their metabolic fate and incorporation into different lipid species within a cell or organism. This information, when combined with other omics data, can help to elucidate the regulatory networks governing lipid metabolism and how they are perturbed in disease states. nih.govfrontiersin.org For example, a multi-omics investigation into the mechanism of action of an anti-tubercular fatty acid analog combined proteomics, metabolomics, and lipidomics to reveal its impact on mycolic acid biosynthesis. nih.gov
The integration of data from studies using fatty acid analogs can help to build more comprehensive genome-scale metabolic models. researchgate.net These models can then be used to predict metabolic fluxes and identify potential targets for therapeutic intervention. The "clickable" nature of some fatty acid analogs, which allows for their easy detection and isolation, makes them particularly useful for these types of studies. nih.gov
Research on Biomedical Applications of Iodine-Containing Fatty Acid Analogs
Iodine-containing compounds have a long history of use in medicine, and research into new biomedical applications for iodine-containing fatty acid analogs is ongoing. nih.gov The unique properties of these molecules, including their potential for imaging and their ability to mimic natural fatty acids, make them attractive candidates for a variety of applications.
One of the most well-established applications of iodinated fatty acids is in cardiac imaging. As mentioned previously, radioiodinated fatty acids are used to assess myocardial fatty acid metabolism, which can be impaired in various heart diseases. nih.govnih.gov These tracers can help in the early detection of myocardial abnormalities and provide insights into pathological heart conditions. nih.gov
Beyond imaging, there is growing interest in the therapeutic potential of iodine-containing compounds. nih.gov For example, iodinated fatty acid esters have been investigated for the treatment of goiter associated with iodine deficiency. google.com The rationale is that these compounds can serve as a source of bioavailable iodine. google.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Methyl 15-iodopentadecanoate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves iodination of methyl pentadecenoate using iodine monochloride (ICl) under controlled conditions. Ensure reproducibility by documenting reaction parameters (temperature, solvent purity, stoichiometry) and validating intermediates via spectral analysis (e.g., H NMR, IR). For novel methods, include step-by-step protocols in the main text; for adaptations of existing methods, cite prior literature and provide deviations in supplementary materials .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (H and C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Purity should be assessed via HPLC with UV detection. For novel compounds, include full spectral data in the main text; for known compounds, compare spectral signatures to published datasets .
Q. How should researchers address safety concerns when handling this compound?
- Methodological Answer : Use fume hoods for synthesis due to volatile iodine byproducts. Store the compound in amber vials at -20°C to prevent photodegradation. Include safety protocols (e.g., PPE requirements, waste disposal) in the experimental section, referencing institutional guidelines .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach, varying parameters like temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify optimal conditions. Present raw data in supplementary materials and highlight statistically significant trends in the main text .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., impurity profiles, assay conditions). Replicate experiments using standardized protocols and orthogonal assays (e.g., fluorescence vs. radiometric detection). Discuss discrepancies in the context of experimental limitations and propose validation frameworks .
Q. How does the stability of this compound vary across pH and temperature ranges, and what implications does this have for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For in vivo applications, formulate the compound in lipid-based carriers to enhance solubility and stability. Include degradation kinetics (e.g., Arrhenius plots) in supplementary materials and correlate findings with pharmacokinetic models .
Q. What experimental designs are suitable for investigating the isotopic labeling efficiency of this compound in metabolic studies?
- Methodological Answer : Use radiolabeled I or stable I isotopes and track incorporation via gamma counting or mass spectrometry. Employ compartmental modeling to quantify metabolic flux. Ensure ethical compliance by justifying isotope use in the methods section and citing radiation safety protocols .
Q. How can impurities in this compound synthesis impact downstream biological assays?
- Methodological Answer : Characterize impurities using LC-MS/MS and test their bioactivity via dose-response assays. Include a purity threshold (e.g., ≥95%) in the methods and validate assay results with purified batches. Discuss impurity-related artifacts in the discussion section, referencing prior cases in lipid research .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
